molecular formula C22H21N5O3 B2974541 N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-63-3

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Katalognummer: B2974541
CAS-Nummer: 863446-63-3
Molekulargewicht: 403.442
InChI-Schlüssel: XEOCAPWGPOGFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core. This scaffold is commonly associated with kinase inhibition due to its structural mimicry of ATP-binding pockets . Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which provides rigidity and hydrogen-bonding capabilities.
  • A 4-methylphenyl substituent at the 1-position, contributing hydrophobic interactions and steric bulk.
  • A 2-ethoxyphenyl acetamide side chain at the 5-position, influencing solubility and metabolic stability.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-19-7-5-4-6-18(19)25-20(28)13-26-14-23-21-17(22(26)29)12-24-27(21)16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOCAPWGPOGFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of 403.442 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H21N5O3
Molecular Weight403.442 g/mol
IUPAC NameN-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS Number863446-63-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives similar to N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide have demonstrated significant antiproliferative activity against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. A study on related pyrazole derivatives revealed their ability to inhibit biofilm formation and quorum sensing in bacterial cultures. These findings suggest that such compounds could be developed as novel antibacterial agents .

The biological activity of N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide may be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Compounds in this class often act as inhibitors of various kinases involved in cancer progression.
  • Apoptosis Induction : They may promote apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antibiofilm Activity : The ability to disrupt bacterial communication mechanisms suggests potential applications in treating resistant infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced their potency .
  • Antimicrobial Evaluation : Research demonstrated that specific derivatives exhibited strong activity against biofilm-forming bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Pyrazolo[3,4-d]pyrimidinone Core

Table 1: Comparison of Key Substituents and Properties
Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound 4-methylphenyl 2-ethoxyphenyl acetamide ~420–450* Moderate lipophilicity; potential kinase inhibition N/A
2-[1-(4-Fluorophenyl)-4-oxo...]-N-(2-methoxyphenyl)acetamide 4-fluorophenyl 2-methoxyphenyl acetamide ~425–455* Enhanced electron-withdrawing effects; possible improved target binding
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo...]acetamide 4-fluorophenyl Benzyl acetamide ~435–465* Higher lipophilicity; reduced solubility
Example 83 () 3-fluoro-4-isopropoxyphenyl Chromen-4-one derivative 571.198 Larger structure; high melting point (302–304°C)

*Estimated based on structural analogs.

Key Observations:

  • Electron-Withdrawing vs.
  • Alkoxy Substituents: The 2-ethoxyphenyl group in the target compound may confer better metabolic stability than the 2-methoxyphenyl group in due to reduced oxidative susceptibility .
  • Benzyl vs. Aryl Acetamide: The benzyl acetamide in increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability .
Table 2: Pharmacological Profiles of Structural Analogs
Compound Class Biological Activity Mechanism Evidence ID
Pyrazolo[3,4-d]pyrimidinones (e.g., ) Kinase inhibition (e.g., JAK2, EGFR) ATP-competitive binding
Chromen-4-one derivatives () Anticancer activity Tubulin polymerization inhibition
Thiazole-containing acetamides () Antibacterial, antioxidant Free radical scavenging; membrane disruption

Key Comparisons:

  • Anticancer vs. Antimicrobial Activity: Chromen-4-one derivatives () and thiazole-acetamides () demonstrate divergent mechanisms, highlighting the target compound’s specificity for kinase-related pathways .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 2-ethoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl analogs in and , which are more hydrophobic .
  • Metabolic Stability: Ethoxy groups generally undergo slower oxidative metabolism than methoxy groups, suggesting enhanced plasma half-life for the target compound .
  • Crystallinity: High melting points in chromen-4-one derivatives (e.g., 302–304°C in ) indicate strong crystalline packing, whereas the target compound’s flexible ethoxy group may reduce crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.